molecular formula C11H12ClNO4 B13030127 Tert-butyl 5-chloro-2-nitrobenzoate

Tert-butyl 5-chloro-2-nitrobenzoate

Cat. No.: B13030127
M. Wt: 257.67 g/mol
InChI Key: GBSQFXHHPRSEBL-UHFFFAOYSA-N
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Description

Tert-butyl 5-chloro-2-nitrobenzoate is an organic compound with the molecular formula C11H12ClNO4. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a tert-butyl group, and the benzene ring is substituted with a chlorine atom and a nitro group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 5-chloro-2-nitrobenzoate can be synthesized through the esterification of 5-chloro-2-nitrobenzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-chloro-2-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield 5-chloro-2-nitrobenzoic acid and tert-butyl alcohol in the presence of a strong base or acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, appropriate solvents.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products Formed

    Reduction: 5-chloro-2-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 5-chloro-2-nitrobenzoic acid and tert-butyl alcohol.

Scientific Research Applications

Tert-butyl 5-chloro-2-nitrobenzoate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 5-chloro-2-nitrobenzoate involves its interaction with specific molecular targets and pathways. For example, in reduction reactions, the nitro group undergoes a series of electron transfer steps leading to the formation of an amino group. In substitution reactions, the chlorine atom is displaced by a nucleophile through a nucleophilic aromatic substitution mechanism.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-chloro-5-nitrobenzoate: Similar structure but different position of the chlorine and nitro groups.

    Tert-butyl 4-chloro-2-nitrobenzoate: Similar structure but different position of the chlorine and nitro groups.

    Methyl 5-chloro-2-nitrobenzoate: Similar structure but with a methyl ester group instead of a tert-butyl group.

Uniqueness

Tert-butyl 5-chloro-2-nitrobenzoate is unique due to its specific substitution pattern on the benzene ring and the presence of a bulky tert-butyl ester group. This unique structure can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in synthetic organic chemistry.

Properties

Molecular Formula

C11H12ClNO4

Molecular Weight

257.67 g/mol

IUPAC Name

tert-butyl 5-chloro-2-nitrobenzoate

InChI

InChI=1S/C11H12ClNO4/c1-11(2,3)17-10(14)8-6-7(12)4-5-9(8)13(15)16/h4-6H,1-3H3

InChI Key

GBSQFXHHPRSEBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

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